4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide, also known as MOR-4, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor of the protein kinase Pim-1, which is involved in the regulation of cell growth, survival, and differentiation.
Scientific Research Applications
Anti-Breast Cancer Agent
A novel compound, closely related to 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide, showed significant potential as an anti-breast cancer agent. It exhibited better activity against MCF7 cells compared to the standard drug, 4-hydroxytamoxifen, as demonstrated through MTT assay results and molecular docking studies (Kumar et al., 2021).
Carbonic Anhydrase Inhibitors for Cancer
Compounds with structures incorporating elements similar to 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide were synthesized and tested as inhibitors of human carbonic anhydrase isoforms, particularly hCA IX. These inhibitors showed high selectivity and potency, suggesting their potential as anti-cancer agents, especially against tumors expressing hCA IX (Lolak et al., 2019).
Potential Anticancer Activity
A series of derivatives closely related to 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide demonstrated promising in vitro anticancer activity against a wide range of human tumor cell lines. These findings indicate a potential application in developing new anticancer drugs (Brożewicz et al., 2012).
Structural Analysis for Medicinal Applications
Detailed structural analyses of compounds similar to 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide have been conducted to understand their potential for medicinal applications. The studies focus on hydrogen bonding and molecular interactions, contributing to the development of novel therapeutic agents (Siddiqui et al., 2008).
properties
CAS RN |
384352-24-3 |
---|---|
Product Name |
4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide |
Molecular Formula |
C16H23ClN2O3S |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C16H23ClN2O3S/c17-13-5-7-14(8-6-13)23(20,21)18-15-3-1-2-4-16(15)19-9-11-22-12-10-19/h5-8,15-16,18H,1-4,9-12H2 |
InChI Key |
AYQCZQKMGKDZPS-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
synonyms |
4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide; ML-123.; SF-21; SID-24801657 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.